4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde
Overview
Description
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde is a complex organic compound with a unique structure that includes multiple benzaldehyde groups and a bicarbazole core.
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9’-bicarbazole and benzaldehyde derivatives.
Reaction Conditions: The key step involves a [4+4] solvothermal condensation reaction between 3,3’,6,6’-tetraformyl-9,9’-bicarbazole and 4-formylphenyl derivatives under specific conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde has several scientific research applications:
Chemistry: Used in the development of conjugated covalent organic frameworks (COFs) for various applications.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde involves its ability to participate in π-π interactions and form stable conjugated systems. These interactions facilitate charge transfer and improve the efficiency of electronic devices. The molecular targets include various organic semiconductors and conductive polymers.
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde can be compared with similar compounds such as:
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde: Similar structure but with fewer aldehyde groups.
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde: Contains anthracene units instead of bicarbazole.
Tetraphenylethylene-based COFs: Different core structure but similar applications in organic electronics.
These comparisons highlight the unique properties of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde, particularly its enhanced conjugation and stability in electronic applications.
Properties
IUPAC Name |
4-[9-[3,6-bis(4-formylphenyl)carbazol-9-yl]-6-(4-formylphenyl)carbazol-3-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H32N2O4/c55-29-33-1-9-37(10-2-33)41-17-21-49-45(25-41)46-26-42(38-11-3-34(30-56)4-12-38)18-22-50(46)53(49)54-51-23-19-43(39-13-5-35(31-57)6-14-39)27-47(51)48-28-44(20-24-52(48)54)40-15-7-36(32-58)8-16-40/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVUEWICSSXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C=O)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H32N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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